4,7-Dibromobenzo[c]thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4Br2S |
|---|---|
Molecular Weight |
291.99 g/mol |
IUPAC Name |
4,7-dibromo-2-benzothiophene |
InChI |
InChI=1S/C8H4Br2S/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-4H |
InChI Key |
DPKFDNLBAPZRMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CSC=C2C(=C1)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for Dibrominated Fused Thiophene Systems
Precursor Synthesis and Halogenation Strategies
The construction of the 4,7-dibromobenzo[c]thiophene scaffold relies on the careful synthesis of the core heterocyclic system and subsequent regioselective bromination.
Bromination Procedures for Core Structures
Direct bromination of the parent benzo[c]thiophene (B1209120) to achieve the 4,7-dibromo substitution pattern can be challenging due to the reactivity of the thiophene (B33073) ring. Often, multi-step syntheses are employed where the bromine atoms are introduced on the precursor before the thiophene ring is formed.
However, bromination of related fused thiophene systems provides insight into potential strategies. For the analogous 2,1,3-benzothiadiazole (B189464), a common precursor for related compounds, direct dibromination is well-established. The conventional method involves heating 2,1,3-benzothiadiazole with a mixture of bromine (Br₂) and hydrobromic acid (HBr). This strong brominating agent is necessary to overcome the stability of the benzene (B151609) ring. An alternative, milder approach utilizes N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid and chloroform (B151607) at room temperature. researchgate.net This method, while requiring drastic conditions, offers a less hazardous alternative to using elemental bromine. researchgate.net
In a different approach, 4,7-dibromobenzo[b]thiophene derivatives have been synthesized from 2-(1-adamantylsulfanyl)-1,4-dibromo-3-(ethynyl)-benzenes through a silica (B1680970) gel-assisted cyclization. elsevierpure.com This highlights a strategy where the bromine atoms are positioned on the benzene ring of a precursor prior to the formation of the fused thiophene ring.
A summary of common brominating agents and their typical conditions for related heterocyclic cores is presented below.
| Brominating Agent | Substrate | Conditions | Product | Reference |
| Br₂ / HBr | 2,1,3-Benzothiadiazole | 100°C, reflux | 4,7-Dibromo-2,1,3-benzothiadiazole (B82695) | researchgate.net |
| NBS / H₂SO₄ | 2,1,3-Benzothiadiazole | Chloroform, Room Temperature | 4,7-Dibromo-2,1,3-benzothiadiazole | researchgate.net |
Routes to Benzo[c]thiophene and Benzo[c]wikipedia.orgchemicalbook.comossila.comthiadiazole Core Structures
The synthesis of the parent benzo[c]thiophene ring system can be achieved through several routes. One common method involves the reaction of 1,2-bis(halomethyl)benzene with a sulfur source like sodium sulfide (B99878) (Na₂S) to form 1,3-dihydrobenzo[c]thiophene, which is then dehydrogenated using a catalyst such as palladium on carbon (Pd/C) or platinum at high temperatures to yield benzo[c]thiophene. chemicalbook.com Another approach starts from phthaloyl chloride, which reacts with Na₂S to form benzo[c]thiophene-1,3-dione. chemicalbook.com Subsequent chlorination and reduction steps can then lead to the benzo[c]thiophene core. chemicalbook.com
The benzo[c] wikipedia.orgchemicalbook.comossila.comthiadiazole core, a related and important structure, is typically synthesized from 1,2-diaminobenzene or its derivatives. For instance, the reaction of 1,2-diaminobenzene with thionyl chloride (SOCl₂) is a common method for the preparation of 2,1,3-benzothiadiazole.
| Precursor | Reagents | Product | Reference |
| 1,2-Bis(halomethyl)benzene | 1. Na₂S 2. Pd/C, 300°C | Benzo[c]thiophene | chemicalbook.com |
| Phthaloyl Chloride | 1. Na₂S 2. POCl₃/PCl₅ 3. NaI | 1,3-Dichlorobenzo[c]thiophene | chemicalbook.com |
| 1,2-Diaminobenzene | SOCl₂ | 2,1,3-Benzothiadiazole |
Synthesis of Fluorinated Dibrominated Analogues
The introduction of fluorine atoms into the benzo[c]thiophene backbone can significantly alter the electronic properties of the resulting materials. A key example of a fluorinated dibrominated analogue is 4,7-dibromo-5,6-difluorobenzo[c] wikipedia.orgchemicalbook.comossila.comthiadiazole. This compound is a valuable building block for organic semiconductors. ossila.com
The synthesis of this fluorinated analogue typically starts from a fluorinated benzene derivative. The additional fluorine atoms on the benzothiadiazole ring enhance the electron-withdrawing nature of the molecule, which is a desirable characteristic for creating low-bandgap polymer semiconductors. ossila.com This intermediate is then used in further reactions, such as Suzuki couplings, to build larger conjugated systems. ossila.com
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the 4 and 7 positions of this compound are ideal handles for extending the π-conjugated system through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4 and 7 positions.
The general reaction involves the coupling of the dibrominated substrate with an aryl- or heteroarylboronic acid (or its ester) in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. nih.gov
A typical Suzuki-Miyaura coupling reaction is outlined below:
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 4,7-Diarylbenzo[c]thiophene |
Control of Mono- and Bis-Substitution
A significant challenge in the functionalization of this compound and similar dibrominated systems is the control over mono- versus bis-substitution. Achieving selective mono-arylation is essential for the synthesis of unsymmetrical molecules and for the stepwise introduction of different functional groups.
Several strategies can be employed to favor mono-substitution in Suzuki-Miyaura reactions:
Stoichiometry Control: Using a limited amount of the boronic acid (typically around 1 equivalent) can favor the formation of the mono-arylated product.
Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can also help to prevent the second coupling reaction from occurring.
Ligand and Catalyst Choice: The nature of the phosphine (B1218219) ligand on the palladium catalyst can influence the reactivity and selectivity. Bulky and electron-rich ligands can sometimes favor mono-coupling. nih.gov
Stepwise Synthesis: A reliable method for producing unsymmetrical products is to perform two sequential Suzuki-Miyaura couplings. After the first mono-arylation, the resulting bromo-aryl-benzo[c]thiophene can be isolated and then subjected to a second coupling reaction with a different boronic acid.
For instance, in the case of 2,5-dibromo-3-hexylthiophene, selective mono-arylation at the C5 position can be achieved by carefully controlling the reaction conditions and stoichiometry of the arylboronic acid. nih.govresearchgate.net The resulting 2-bromo-5-aryl-3-hexylthiophene can then be used in a subsequent coupling reaction. beilstein-journals.org The relative reactivity of the C-Br bonds can also be influenced by the electronic nature of the substituents on the thiophene ring. beilstein-journals.org
Stille Coupling for Polymerization and Derivatization
The Stille cross-coupling reaction, which involves the coupling of an organotin compound with an organic halide, is another indispensable tool for the functionalization of this compound. This reaction is particularly valuable for the synthesis of conjugated polymers, where the dibromo starting material can be reacted with a distannyl comonomer.
Studies on the Stille coupling of 4,7-dibromobenzo[c] researchgate.netresearchgate.netcore.ac.ukbenzothiadiazole with 2-tributylstannylthiophene have demonstrated the feasibility of this approach to produce the corresponding bis-4,7-thienyl derivative in high yields. nih.gov This methodology is readily adaptable for the synthesis of a wide range of π-conjugated molecules by varying the organotin reagent.
Optimization of Catalyst Systems and Reaction Conditions
The success of the Stille coupling reaction is highly dependent on the catalyst system and the reaction conditions. The choice of palladium catalyst and supporting ligands plays a pivotal role in determining the reaction's efficiency, yield, and, in the case of polymerization, the molecular weight of the resulting polymer.
For the Stille reaction of 4,7-dibromobenzo[d] researchgate.netresearchgate.netnih.govthiadiazole with 2-tributylstannylthiophene, it has been observed that the reaction outcome is not significantly affected by changes in the reaction conditions, with average yields being consistently obtained. However, the use of PdCl2(PPh3)2 in toluene has been identified as a reliable condition, providing stable and reproducible results. nih.gov The optimization of these parameters is crucial for achieving high-molecular-weight polymers, which is often a prerequisite for high-performance organic electronic devices.
Microwave-Assisted Coupling Reactions
To accelerate reaction times and improve reaction efficiency, microwave-assisted synthesis has emerged as a powerful technique in organic chemistry. In the context of Stille coupling, microwave irradiation can significantly reduce polymerization times from hours to minutes.
Microwave-assisted Stille coupling has been successfully employed for the synthesis of polythiophenes. This method not only accelerates the reaction but can also lead to polymers with higher molecular weights and lower polydispersity compared to those synthesized using conventional heating methods. chim.itorganic-chemistry.org The rapid and uniform heating provided by microwave irradiation can help to minimize side reactions and promote efficient chain growth during polymerization.
Direct C-H Arylation Approaches
Direct C-H arylation has gained significant attention as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized organometallic reagents. This methodology allows for the direct coupling of a C-H bond with an aryl halide.
The 4,7-dibromo-2,1,3-benzothiadiazole core, an analog of this compound, has been shown to readily undergo direct C-H arylation with thiophene to afford the corresponding bis-4,7-thienyl derivative in high yields. nih.govwikipedia.org This reaction is typically catalyzed by a palladium salt, such as palladium(II) acetate (B1210297), in the presence of a base. The use of dimethylacetamide (DMAc) as a solvent has been found to be crucial for the successful coupling in some cases. wikipedia.org
Heck Cross-Coupling Reactions
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a valuable route for the synthesis of substituted alkenes. wikipedia.org While specific examples of Heck reactions involving this compound are not extensively documented, the general principles of this reaction are applicable to this substrate. Given the reactivity of aryl bromides in Heck couplings, it is anticipated that this compound could be successfully coupled with various alkenes to introduce vinyl substituents.
The reaction typically involves a palladium catalyst, a base, and an appropriate solvent. The choice of these components can influence the yield and stereoselectivity of the reaction. organic-chemistry.org Variations of the Heck reaction, such as the oxidative Heck reaction (or Fujiwara-Morita reaction), have been successfully applied to benzo[b]thiophene 1,1-dioxides, demonstrating the potential for C-H olefination of the thiophene ring system. nih.gov This suggests that direct C-H olefination could also be a viable strategy for the functionalization of this compound, offering a more direct route to vinylated derivatives.
Other Functionalization Reactions
Beyond the well-established cross-coupling methodologies, other functionalization reactions can be envisaged for the modification of the this compound core. These include nucleophilic and electrophilic substitution reactions.
Nucleophilic aromatic substitution (SNAr) on the electron-deficient benzothiadiazole ring system is a known process. In principle, the bromine atoms of this compound could be susceptible to displacement by strong nucleophiles, although this is generally less common than palladium-catalyzed cross-coupling reactions for aryl bromides. The reactivity of the thiophene ring towards nucleophilic substitution is generally higher than that of the corresponding benzene analogues. uoanbar.edu.iq
Electrophilic aromatic substitution on the benzo[c]thiophene core is another potential functionalization pathway. However, the existing bromine atoms are deactivating and ortho-, para-directing. Therefore, further electrophilic substitution would likely be challenging and may require harsh reaction conditions. The thiophene ring is generally more reactive towards electrophiles than benzene. pearson.com
Finally, the bromine atoms can be converted to other functional groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile, or through cyanation reactions using copper(I) cyanide. researchgate.net These transformations would provide access to a wider range of derivatives with diverse functionalities.
Nucleophilic Aromatic Substitution with Heterocyclic Amines
The bromine atoms on activated fused thiophene systems are susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles, including heterocyclic amines. This reaction pathway is a powerful tool for introducing new functional groups onto the core structure. Research on compounds structurally analogous to this compound, such as 4,7-dibromobenzo[c] researchgate.netglpbio.comresearchgate.netthiadiazole, demonstrates the viability of this approach.
For instance, the reaction of 4,7-dibromobenzo[c] researchgate.netglpbio.comresearchgate.netthiadiazole with secondary cyclic amines like morpholine (B109124) and piperidine (B6355638) has been reported to yield mono-substituted products. mdpi.com Similarly, 4,7-dibromobenzo[d] researchgate.netglpbio.comresearchgate.netthiadiazole has been shown to react with morpholine. mdpi.com These reactions typically proceed by heating the dibromo-substrate with an excess of the amine, which often serves as both the nucleophile and the solvent. The conditions can be tuned to favor either mono- or di-substitution, although selective formation of the mono-substituted product is often observed. mdpi.com
| Substrate | Nucleophile | Product(s) | Typical Conditions |
|---|---|---|---|
| 4,7-dibromobenzo[c] researchgate.netglpbio.comresearchgate.netthiadiazole | Morpholine | Mono-substituted derivative | Heating with excess amine |
| 4,7-dibromobenzo[c] researchgate.netglpbio.comresearchgate.netthiadiazole | Piperidine | Mono-substituted derivative | Heating with excess amine |
| 4,7-dibromobenzo[d] researchgate.netglpbio.comresearchgate.netthiadiazole | Morpholine | Mono-substituted derivative | Heating with excess amine |
Modifications of Benzene Ring Substituents (e.g., Nitration, Diamination)
Beyond substitution of the bromine atoms, the benzene ring of dibrominated fused thiophenes can be further functionalized, notably through electrophilic aromatic substitution. A key example of this is the nitration of the benzene ring, followed by reduction to form diamino derivatives. This two-step process introduces versatile amino groups that can be used for further derivatization, such as in the synthesis of new, larger conjugated systems for materials science applications.
A well-documented analog, 4,7-dibromo-2,1,3-benzothiadiazole, undergoes nitration at the 5- and 6-positions of the benzene ring. researchgate.net A modified nitration procedure using a mixture of trifluoromethanesulfonic acid (CF₃SO₃H) and nitric acid (HNO₃) has been shown to be highly effective, leading to the formation of 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole in good yields. researchgate.net
Following nitration, the resulting dinitro compound can be readily reduced to the corresponding diamine. A common method for this transformation is the use of metallic iron in an acidic medium, such as acetic acid. researchgate.net This reduction step yields 4,7-dibromo-2,1,3-benzothiadiazole-5,6-diamine, a valuable building block for creating more complex heterocyclic structures through condensation reactions. researchgate.net
| Starting Material | Reaction | Reagents | Product | Yield |
|---|---|---|---|---|
| 4,7-dibromo-2,1,3-benzothiadiazole | Nitration | CF₃SO₃H, HNO₃ | 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole | Good (e.g., 67%) |
| 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole | Reduction (Diamination) | Iron (Fe), Acetic Acid | 4,7-dibromo-2,1,3-benzothiadiazole-5,6-diamine | Not specified |
Polymerization and Oligomerization Strategies Utilizing Dibrominated Monomers
Condensation Polymerization via Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of conjugated polymers, offering a high degree of control over the polymer structure. Methodologies such as Stille and Suzuki coupling are frequently employed to polymerize dibrominated monomers like 4,7-Dibromobenzo[c]thiophene with appropriate comonomers.
The synthesis of conjugated polymers and copolymers using this compound as a building block can be effectively achieved through cross-coupling reactions. In a typical Stille coupling reaction, this compound would be reacted with an organotin comonomer, such as a distannylated thiophene (B33073) derivative, in the presence of a palladium catalyst. Similarly, for a Suzuki coupling, a diboronic acid or ester comonomer would be used.
These polymerization reactions result in the formation of a polymer backbone with alternating 4,7-benzo[c]thiophene units and the comonomer units. The choice of comonomer is crucial in determining the properties of the resulting polymer. For instance, copolymerizing this compound with electron-rich comonomers can lead to materials with tailored electronic properties suitable for applications in organic electronics.
A representative Stille polycondensation reaction is outlined below:
Scheme 1: Stille Polycondensation of this compound with a Distannylated Comonomer
Where Ar represents the benzo[c]thiophene (B1209120) core and Ar' represents the comonomer unit.
A key strategy in the design of functional conjugated polymers is the creation of alternating donor-acceptor (D-A) architectures. In this design, electron-donating (donor) and electron-accepting (acceptor) monomer units are arranged in a regular alternating sequence along the polymer chain. This arrangement can lead to a narrow bandgap and desirable optical and electronic properties.
This compound can act as a component in D-A copolymers. When copolymerized with a strong electron-donating comonomer, the resulting polymer will have a D-A structure. The properties of these D-A copolymers can be finely tuned by the selection of the comonomer, influencing factors such as the intramolecular charge transfer characteristics, which in turn affect the absorption and emission spectra of the material.
An example of the synthesis of a D-A copolymer is the Stille copolymerization of a dibrominated acceptor monomer with a distannylated donor monomer. The resulting polymer possesses a backbone with a regular alternation of donor and acceptor units, which is crucial for achieving high performance in applications such as organic photovoltaics and light-emitting diodes.
The structure of the monomers used in condensation polymerization has a significant impact on the regioregularity and molecular weight of the resulting polymers. Regioregularity refers to the consistency of the orientation of monomer units within the polymer chain. For asymmetric monomers, different coupling possibilities can lead to regioisomers (e.g., head-to-head vs. head-to-tail linkages), which can disrupt the planarity and conjugation of the polymer backbone.
However, this compound is a symmetrical monomer. This symmetry simplifies the polymerization process as it eliminates the possibility of forming regioisomers. The polymerization of symmetrical monomers like this compound with other symmetrical comonomers inherently leads to a high degree of regioregularity in the polymer chain. This well-defined structure is advantageous for achieving desirable electronic properties, as it promotes more effective π-orbital overlap along the polymer backbone.
The molecular weight of the polymer is influenced by several factors, including the purity of the monomers, the stoichiometry of the reactants, the choice of catalyst and ligands, reaction temperature, and time. nih.gov For Stille polycondensation, careful control of these parameters is necessary to achieve high molecular weight polymers. nih.gov The use of mixed solvent systems, such as toluene (B28343) and DMF, has been shown to improve the solubility of the growing polymer chains and stabilize the catalyst, leading to higher molecular weights. nih.gov
| Parameter | Effect on Molecular Weight in Cross-Coupling Polymerization | Reference |
| Monomer Purity | High purity is essential for achieving high molecular weight. | nih.gov |
| Stoichiometry | A precise 1:1 ratio of the two comonomers is crucial. | General Principle |
| Catalyst System | The choice of palladium catalyst and ligands can significantly impact polymerization efficiency. | nih.gov |
| Solvent | Mixed solvent systems can enhance solubility and catalyst stability. | nih.gov |
| Temperature | Reaction temperature affects both the rate of polymerization and potential side reactions. | nih.gov |
| Monomer Concentration | Lower concentrations can sometimes lead to higher molecular weight polymers. | nih.gov |
Oxidative Polymerization Methods
Oxidative polymerization is another common method for synthesizing conjugated polymers from electron-rich monomers. This technique typically involves the use of a chemical oxidizing agent, such as ferric chloride (FeCl₃), or electrochemical methods to induce polymerization. kpi.uaresearchgate.net
In the case of chemical oxidative polymerization, the monomer is treated with an oxidant, which generates radical cations that then couple to form the polymer. nih.gov This method is often simpler and more cost-effective than cross-coupling polymerization. However, it generally offers less control over the polymer structure, potentially leading to defects and lower regioregularity, especially with asymmetric monomers. For a symmetrical monomer like this compound, the issue of regioregularity is less of a concern. The polymerization of 3-alkylthiophenes with FeCl₃ has been shown to proceed through a radical mechanism. kpi.ua
Electrochemical polymerization involves the anodic oxidation of the monomer on an electrode surface, leading to the formation of a polymer film directly on the electrode. This method allows for the in-situ fabrication of polymer films and can be used to create copolymers by controlling the monomer feed. researchgate.netrsc.org The electrochemical copolymerization of benzothiophene (B83047) with thiophene has been successfully demonstrated. researchgate.net
| Oxidative Method | Description | Advantages | Disadvantages |
| Chemical Oxidative Polymerization | Uses an oxidizing agent like FeCl₃ to initiate polymerization. nih.gov | Simple, cost-effective, can produce large quantities of polymer. nih.gov | Less control over polymer structure, potential for defects. |
| Electrochemical Polymerization | Monomer is oxidized at an electrode surface to form a polymer film. rsc.org | In-situ film formation, good control over film thickness. | Can be limited to smaller scale, potential for side reactions. |
Solid-State Polymerization Techniques
For solid-state polymerization to occur, the monomer molecules must be favorably aligned in the crystal lattice to allow for the necessary bond formation. The topochemical principle suggests that the reaction proceeds with a minimum of atomic and molecular movement. The solid-state polymerization of 2,5-dibromothiophene (B18171) derivatives has been reported to occur upon heating, with the reaction facilitated by short intermolecular contacts in the crystal structure. soton.ac.ukrsc.org
Electronic Structure and Theoretical Investigations of Dibrominated Fused Thiophene Systems
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For complex π-electron systems derived from benzo[c]thiophene (B1209120), such as benzo[c]thiophene diimide (BTDI) and quinoidal oligothiophenes containing benzo[c]thiophene units, DFT calculations have been crucial in predicting their behavior as organic semiconductors. nih.govrsc.org
These calculations are foundational for understanding the arrangement of atoms in space and the distribution of electrons within the molecule, which in turn dictate the material's properties.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to determining a molecule's electronic and optical properties. ossila.com The energy of the HOMO relates to the ability to donate an electron (p-type character), while the LUMO energy relates to the ability to accept an electron (n-type character). The difference in their energies is the HOMO-LUMO gap. ossila.comschrodinger.com
For novel semiconductor designs, a deep-lying LUMO energy level is often desirable to ensure air-stable n-type (electron-transporting) operation. nih.gov Theoretical studies on quinoidal systems incorporating the benzo[c]thiophene unit have shown that the LUMO energy levels can be effectively lowered to below -4.0 eV, which is a key threshold for enabling stable electron transport in ambient conditions. rsc.org In these systems, the LUMO is typically localized on the acceptor part of the molecule, while the HOMO is delocalized across the π-conjugated backbone. rsc.org
The design of the first benzo[c]thiophene diimide (BTDI) was guided by the goal of creating a deep-LUMO π-electron core, highlighting the importance of the intrinsic properties of the benzo[c]thiophene system in developing new n-type materials. nih.govacs.org
Table 1: Calculated Frontier Molecular Orbital Energies for Benzo[c]thiophene-Containing Systems
| Compound/System | HOMO (eV) | LUMO (eV) | Method |
|---|---|---|---|
| Benzo[de]isoquinolino[1,8-gh]quinolinetetracarboxylic diimide (BQQDI) | - | -4.17 | B3LYP/6-31G+(d) nih.gov |
| Perylene Diimide (PDI) | - | -3.81 | B3LYP/6-31G+(d) nih.gov |
Note: The table presents data for related and more complex systems to illustrate the electronic properties of materials containing the benzo[c]thiophene core, as direct data for 4,7-Dibromobenzo[c]thiophene is not available in the provided sources.
The energy band gap (Eg), or HOMO-LUMO gap, is a critical parameter for semiconductor materials, as it determines the energy required to excite an electron from the ground state and influences the material's optical absorption properties. ossila.comschrodinger.com A smaller band gap generally means the material can absorb light at longer wavelengths.
DFT calculations are routinely used to predict the energy gap of new materials. wseas.comnankai.edu.cn For carbazole-based donor-acceptor compounds, calculated HOMO-LUMO gaps of 2.50–3.42 eV were in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn In the development of quinoidal oligothiophenes, the inclusion of a benzo[c]thiophene unit was part of a strategy to stabilize the electronic structure and tune the energy levels for semiconductor applications. rsc.org The energy difference between the HOMO and LUMO can be calculated directly from their computed energy values. schrodinger.com
In donor-acceptor (D-A) type molecules, the absorption of light can promote an electron from a molecular orbital located on the donor part of the molecule to one located on the acceptor part. This process is known as Intramolecular Charge Transfer (ICT). ICT is fundamental to the function of many organic electronic materials, including those used in solar cells and light-emitting diodes.
The solvatochromism of some benzothiadiazole derivatives, where the fluorescence emission shifts with solvent polarity, indicates a significant change in the dipole moment between the ground and excited states, which is characteristic of an ICT process. rsc.org While not directly detailed for this compound, the derivatives made from it, such as BTDI, are designed as acceptor (A) units to be incorporated into larger D-A structures, where ICT processes would be critical to their function. nih.gov
The three-dimensional shape of a molecule, including the planarity of its backbone and the torsional (dihedral) angles between adjacent rings, significantly impacts its electronic properties. A more planar conformation generally leads to better π-orbital overlap, which facilitates charge transport.
In studies of polymers containing benzothiadiazole, DFT calculations have been used to determine the dihedral angles between the benzothiadiazole unit and adjacent thiophene (B33073) rings. Steric hindrance from side groups can cause significant torsion, which in turn can alter the frontier orbital energy levels. For oligoarylenes based on dicyanobenzothiadiazole, X-ray crystallography revealed that torsional angles could be reduced by replacing thiophene spacers with thiazole (B1198619) or phenyl-acetylene moieties, thus decreasing steric hindrance. researchgate.net While specific data for this compound is unavailable, any subsequent polymerization or coupling reactions would be highly dependent on the steric environment around the bromine atoms, influencing the conformation of the final product.
Time-Dependent DFT (TD-DFT) for Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of molecules and simulating their optical absorption spectra. unica.itresearchgate.netcase.edu This technique can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. unica.it
For various organic dyes and polymers, TD-DFT calculations have successfully predicted UV-Vis spectra, showing good correlation with experimental measurements. wseas.comresearchgate.net The method can distinguish between different types of electronic transitions, such as the low-energy ICT bands and higher-energy π-π* transitions. ajchem-a.com Although TD-DFT calculations are sometimes known to have systematic errors, such as blue-shifting predicted absorption maxima for certain classes of dyes, they remain an invaluable tool for understanding and predicting the optical behavior of new materials. researchgate.net
Correlation of Computational Data with Experimental Spectroscopic and Electrochemical Observations
A key validation for theoretical models is the comparison of calculated data with experimental results. For organic semiconductors, DFT-calculated HOMO and LUMO energy levels are frequently correlated with oxidation and reduction potentials measured by cyclic voltammetry (CV). nankai.edu.cnajchem-a.com The onset potentials from CV measurements can be used to estimate the experimental HOMO and LUMO levels, providing a direct check on the accuracy of the DFT calculations. ajchem-a.com
Similarly, optical band gaps determined from the onset of absorption in UV-Vis spectroscopy are compared with the computationally derived HOMO-LUMO gaps. nankai.edu.cnajchem-a.com In many studies on donor-acceptor systems, a good agreement is found between theoretical predictions and experimental data, which validates the molecular design principles. nankai.edu.cnajchem-a.com For example, in a series of carbazole (B46965) derivatives, the calculated HOMO-LUMO gaps (2.50-3.42 eV) closely matched the experimental optical gaps (2.40-2.95 eV). nankai.edu.cn The development of the benzo[c]thiophene diimide (BTDI) system also relied on this synergy, where the theoretical design for a deep LUMO level was confirmed by electrochemical measurements showing completely reversible reduction waves, indicative of a stable anionic state suitable for n-type conduction. nih.govacs.org
Emerging Research Directions and Future Outlook
Development of Novel Derivatives with Enhanced Optoelectronic Attributes
A primary focus of ongoing research is the creation of novel derivatives of 4,7-Dibromobenzo[c]thiophene with enhanced optical and electronic properties. Scientists are exploring how the introduction of various functional groups and the extension of the conjugated system can fine-tune the material's performance for specific applications.
One strategy involves the synthesis of donor-acceptor (D-A) type conjugated polymers. rsc.org By coupling electron-donating units with the electron-accepting benzothiadiazole core, researchers can modulate the intramolecular charge transfer (ICT), which in turn influences the material's absorption and emission spectra. beilstein-journals.orgnih.gov This approach has led to the development of polymers with broad absorption in the lower energy region, a desirable characteristic for organic photovoltaic (OPV) devices. beilstein-journals.org For instance, the interaction between a donor moiety with a low ionization potential and an acceptor moiety with high electron affinity can significantly reduce the HOMO-LUMO energy gap. researchgate.net
Fluorination of the benzothiadiazole core is another promising avenue being explored. The introduction of fluorine atoms, which are strongly electron-withdrawing, can lead to deeper Highest Occupied Molecular Orbital (HOMO) energy levels in the resulting polymers. beilstein-journals.orgmdpi.com This modification can improve the stability and performance of devices like perovskite solar cells by creating a better energy level alignment with other components of the cell. mdpi.com
Furthermore, the incorporation of fused thienothiophene moieties into the polymer backbone is being investigated to enhance planarity and extend conjugation. beilstein-journals.org Thienothiophenes, being electron-rich, flat, and rigid, can promote intermolecular S-S interactions and strong π-stacking, which are beneficial for charge transport. manchester.ac.uk The development of asymmetrically designed D-A-D organic chromophores has also been reported, showing potential for applications in optoelectronics. researchgate.net
Recent research has also demonstrated the synthesis of novel D-A-π-A1 type organic dyes incorporating a benzo[d] acs.orgrsc.orgmdpi.comthiadiazole (isoBT) internal acceptor. mdpi.comnih.govresearchgate.net These dyes have shown promising optical and photovoltaic properties, with a narrow HOMO-LUMO gap. mdpi.comnih.govresearchgate.net The asymmetric nature of these dyes can lead to a hypsochromic shift of the ICT band compared to their symmetrical isomers. mdpi.comnih.govresearchgate.net
The table below summarizes the optoelectronic properties of some recently developed derivatives.
| Derivative Type | Key Structural Feature | Impact on Optoelectronic Properties | Potential Application |
| D-A Conjugated Polymers | Alternating donor and acceptor units | Tunable HOMO-LUMO gap, broad absorption | Organic Photovoltaics (OPVs) |
| Fluorinated Polymers | Fluorine atoms on the benzothiadiazole core | Deeper HOMO energy levels, improved stability | Perovskite Solar Cells |
| Thienothiophene-containing Polymers | Fused thienothiophene moieties | Enhanced planarity, extended conjugation, improved charge transport | Organic Field-Effect Transistors (OFETs) |
| D-A-π-A1 Organic Dyes | Asymmetric isoBT acceptor | Narrow HOMO-LUMO gap, hypsochromic shift of ICT band | Dye-Sensitized Solar Cells (DSSCs) |
Advanced Synthetic Strategies for Complex Molecular Architectures
The synthesis of complex molecular architectures based on this compound is crucial for realizing its full potential in advanced materials. Researchers are continuously developing more efficient and versatile synthetic methodologies to create precisely controlled structures.
Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, are the workhorses for constructing these complex molecules. mdpi.commdpi.comcore.ac.uk The Stille reaction, which couples organotin compounds with organic halides, is frequently used to create thienyl-thienyl bonds and has been employed in the synthesis of various polymers and small molecules. mdpi.commanchester.ac.ukrsc.org Microwave-assisted Stille coupling has emerged as a technique to accelerate these reactions. acs.org
The Suzuki-Miyaura coupling, which utilizes organoboron compounds, is another powerful tool for forming carbon-carbon bonds. mdpi.comcore.ac.uknih.gov It has been successfully used in the monoarylation of 4,7-dibromobenzothiadiazole derivatives, although selectivity can be a challenge depending on the nature of the coupling partners. mdpi.comnih.gov For instance, reactions with strong donor groups like indoline (B122111) and carbazole (B46965) can lead to non-selective monosubstitution. mdpi.comnih.gov
Direct arylation is an increasingly popular alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of one of the coupling partners, making the synthesis more atom-economical. core.ac.uk Palladium acetate (B1210297) in combination with specific ligands and bases has been shown to be effective for the direct arylation of this compound with various (het)arenes. nih.gov
Beyond these standard methods, researchers are exploring novel synthetic pathways to create unique structures. For example, the synthesis of thiahelicenes, which are helically chiral molecules containing thiophene (B33073) rings, involves a combination of Sonogashira coupling, hydroboration, and photochemical cyclization. frontiersin.org These complex structures are of interest for their potential applications in molecular electronics due to phenomena like quantum interference. frontiersin.org
The table below outlines some of the advanced synthetic strategies being employed.
| Synthetic Strategy | Description | Key Advantages | Example Application |
| Stille Cross-Coupling | Pd-catalyzed reaction between an organotin compound and an organic halide. mdpi.comcore.ac.uk | Robust and versatile for C-C bond formation. core.ac.uk | Synthesis of D-A polymers and small molecules. rsc.org |
| Suzuki-Miyaura Cross-Coupling | Pd-catalyzed reaction between an organoboron compound and an organic halide. core.ac.uknih.gov | Generally high yields and tolerance of functional groups. mdpi.com | Mono- and diarylation of the benzothiadiazole core. mdpi.com |
| Direct Arylation | Pd-catalyzed C-H activation and coupling with an organic halide. core.ac.uk | More atom-economical and reduces synthetic steps. core.ac.uk | Synthesis of (het)aryl substituted benzothiadiazoles. nih.gov |
| Sonogashira Cross-Coupling | Pd-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.net | Efficient for creating carbon-carbon triple bonds. researchgate.net | Synthesis of fluorophores with ethynyl (B1212043) linkages. researchgate.net |
| Photochemical Cyclization | Use of UV light to induce ring-closing reactions. frontiersin.org | Access to unique and complex topologies. | Synthesis of thiahelicenes. frontiersin.org |
Interdisciplinary Research Integrating Materials Science with Other Fields
The impact of this compound extends beyond pure chemistry, with a growing emphasis on interdisciplinary research that integrates materials science with fields like physics, engineering, and biology. This collaborative approach is essential for translating fundamental material properties into functional devices and applications.
In the realm of organic electronics , the collaboration between chemists and physicists is crucial for understanding the structure-property-device performance relationships. For example, the design and synthesis of new polymers are closely linked to their performance in organic field-effect transistors (OFETs) and OPVs. rsc.orgacs.org Detailed characterization techniques, such as X-ray diffraction and atomic force microscopy, are used to correlate the molecular packing and thin-film morphology with charge transport properties. acs.org This has led to the development of semiconducting polymers with promising charge carrier mobilities. acs.org
Furthermore, there is emerging interest in the application of thiophene-based materials in biophotonics . core.ac.uk The unique photophysical properties of these compounds, such as their fluorescence, make them potential candidates for use as biological probes and in imaging applications. This research requires close collaboration between synthetic chemists and biologists to design molecules that are not only fluorescent but also biocompatible and capable of targeting specific biological structures.
The development of fluorescent liquid crystals is another example of interdisciplinary synergy. mdpi.com By incorporating a fluorescent core like benzothiadiazole into a liquid crystalline architecture, researchers are creating materials with tunable optical properties that could be used in advanced display technologies. Understanding the relationship between molecular structure, mesophase behavior, and fluorescence efficiency requires expertise from both chemistry and condensed matter physics. mdpi.com
The following table highlights some of the key interdisciplinary research areas.
| Interdisciplinary Field | Key Collaborating Disciplines | Research Focus | Example Outcome |
| Organic Electronics | Chemistry, Physics, Engineering | Structure-property-performance relationships in organic semiconductors. | High-mobility organic field-effect transistors (OFETs). acs.org |
| Dye-Sensitized Solar Cells (DSSCs) | Chemistry, Materials Science, Engineering | Design and optimization of organic dyes for efficient light harvesting. | Improved power conversion efficiency in solar cells. mdpi.comnih.gov |
| Biophotonics | Chemistry, Biology | Development of fluorescent probes for biological imaging. | Thiophene-based fluorophores for cellular imaging. core.ac.uk |
| Fluorescent Liquid Crystals | Chemistry, Physics | Creating materials with tunable optical properties for display technologies. | Nematic liquid crystals with room-temperature fluorescence. mdpi.com |
Q & A
Q. What are the most reliable synthetic routes for 4,7-dibromobenzo[c]thiophene, and how can reaction conditions be optimized?
The compound is synthesized via AuCl-catalyzed cyclization of 1,4-dibromo-2-(tert-butylsulfanyl)-3-ethynylbenzene. Key parameters include:
Q. Which cross-coupling reactions are most effective for functionalizing this compound?
Pd-catalyzed Stille and Suzuki couplings are widely used:
Q. How can researchers characterize the electronic properties of derivatives synthesized from this compound?
Use cyclic voltammetry (CV) to measure reduction potentials (e.g., LUMO ≈ -3.2 eV) and UV-Vis spectroscopy to assess π-π* transitions. For example, 4,7-di(thiophen-2-yl) derivatives exhibit λₐᵦₛ at 450 nm, indicating strong conjugation .
Q. What safety precautions are necessary when handling this compound?
The compound is classified as a toxic solid (UN 2811). Use PPE (gloves, goggles) and avoid inhalation. Storage under argon at -20°C prevents decomposition .
Advanced Research Questions
Q. How does regioselectivity in nucleophilic substitution (SNAr) of this compound derivatives vary with electronic and steric factors?
Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions?
Discrepancies arise from ligand choice and halide effects:
- Ligand optimization : SPhos outperforms PPh₃ in Suzuki couplings (yield: 92% vs. 68%) by stabilizing Pd intermediates .
- Halide exchange : Adding KI (1 eq.) accelerates oxidative addition in Stille couplings, improving reproducibility .
Q. How can this compound be integrated into D–A–D conjugated polymers, and what are the design challenges?
- Polymer synthesis : Microwave-assisted copolymerization with electron-deficient monomers (e.g., benzothiadiazole) achieves high molecular weights (Mₙ > 20 kDa) in <60 minutes .
- Challenges : Bromine residues quench excitons; post-polymerization purification via Soxhlet extraction (methanol/chloroform) mitigates this .
Q. What are the limitations of current methods for synthesizing 4,7-disubstituted benzo[c]thiophene derivatives?
Three approaches are documented, each with trade-offs:
| Method | Yield Range | Limitations |
|---|---|---|
| Direct arylation | 50–75% | Requires excess arene (5 eq.) |
| Oxidative coupling | 40–60% | Sensitive to moisture |
| Stepwise halogen exchange | 65–85% | Limited to electron-rich nucleophiles |
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
